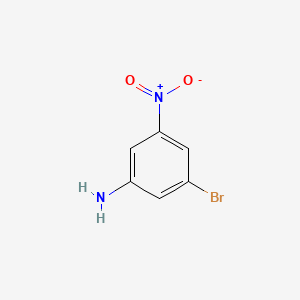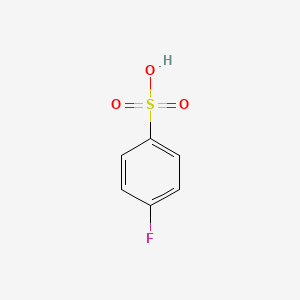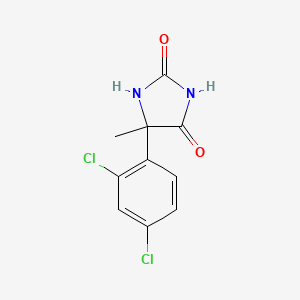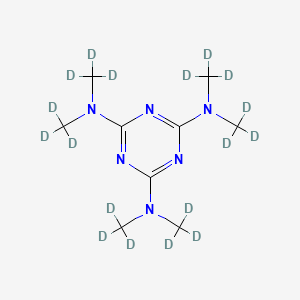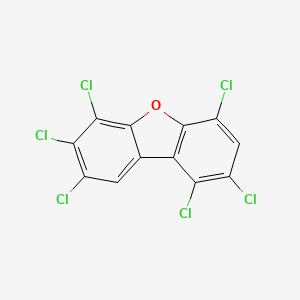
3,5-Diaminobenzotrifluoride
Vue d'ensemble
Description
3,5-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2 . It is also known by other names such as 5-(trifluoromethyl)benzene-1,3-diamine and 5-(Trifluoromethyl)-1,3-phenylenediamine .
Synthesis Analysis
The synthesis of 3,5-diaminobenzotrifluoride can be achieved by using hydrazine hydrate as a reducing agent in the presence of FeCl3.6H2O/AC used as an H-transfer catalyst . The amount of hydrazine hydrate and the amount of catalyst can affect the synthesis process .
Molecular Structure Analysis
The molecular structure of 3,5-Diaminobenzotrifluoride can be represented by the InChI string: InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2 . The Canonical SMILES representation is: C1=C(C=C(C=C1N)N)C(F)(F)F .
Chemical Reactions Analysis
3,5-Diaminobenzotrifluoride can be produced in a single step by reacting 4-chloro-3,5-dinitrobenzotrifluoride, in methanol, with hydrogen gas, in the presence of magnesium oxide, and in the presence of a catalyst .
Applications De Recherche Scientifique
Application in Polymer Science
Specific Scientific Field
Summary of the Application
3,5-Diaminobenzotrifluoride (m-TFPDA) is used in the synthesis of highly transparent polyimide films with low dielectric constant . These films are considered promising flexible substrate materials for next-generation micro-electronics fields .
Methods of Application or Experimental Procedures
The key to the strategy is to simultaneously introduce meta-substitified structure and trifluoromethyl in polymer chains. A highly transparent polyimide film with low-k was synthesized from 3,5-diaminobenzotrifluoride (m-TFPDA) and 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) through a two-step method .
Results or Outcomes
The obtained m-TFPDA/6FDA (CPI) film (~30 μm) possesses high optical transparency (λcutoff=334 nm, T450nm=85.26%, Haze=0.31) and is close to colorless (L*=96.03, a*=−0.34, b*=2.12, yellow index=3.96). The intrinsic k and dielectric loss value of the film are 2.27 and 0.0013 at 10 kHz, respectively .
Application in Triboelectric Nanogenerators
Specific Scientific Field
Summary of the Application
3,5-Diaminobenzotrifluoride is used in the fabrication of triboelectric nanogenerators (TENGs), which are devices that convert mechanical energy into electric power or signals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures involving 3,5-Diaminobenzotrifluoride in the fabrication of TENGs are not explicitly mentioned in the search results.
Results or Outcomes
The specific results or outcomes of using 3,5-Diaminobenzotrifluoride in the fabrication of TENGs are not explicitly mentioned in the search results.
Application in Material Science
Specific Scientific Field
Summary of the Application
3,5-Diaminobenzotrifluoride is used in the production of various materials. However, the specific applications in material science are not explicitly mentioned in the search results.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures involving 3,5-Diaminobenzotrifluoride in material science are not explicitly mentioned in the search results.
Results or Outcomes
The specific results or outcomes of using 3,5-Diaminobenzotrifluoride in material science are not explicitly mentioned in the search results.
Application in Pharmaceutical Science
Specific Scientific Field
Summary of the Application
3,5-Diaminobenzotrifluoride is used in the pharmaceutical industry. However, the specific applications in pharmaceutical science are not explicitly mentioned in the search results.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures involving 3,5-Diaminobenzotrifluoride in pharmaceutical science are not explicitly mentioned in the search results.
Results or Outcomes
The specific results or outcomes of using 3,5-Diaminobenzotrifluoride in pharmaceutical science are not explicitly mentioned in the search results.
Application in Environmental Science
Specific Scientific Field
Summary of the Application
3,5-Diaminobenzotrifluoride is used in environmental science. However, the specific applications in environmental science are not explicitly mentioned in the search results.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures involving 3,5-Diaminobenzotrifluoride in environmental science are not explicitly mentioned in the search results.
Results or Outcomes
The specific results or outcomes of using 3,5-Diaminobenzotrifluoride in environmental science are not explicitly mentioned in the search results.
Application in Analytical Chemistry
Specific Scientific Field
Safety And Hazards
When handling 3,5-Diaminobenzotrifluoride, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of fire, use CO2, dry chemical, or foam for extinction .
Orientations Futures
3,5-Diaminobenzotrifluoride has been used in the synthesis of highly transparent polyimide film with low dielectric constant . This design strategy is beneficial to improving the transparency, lightening yellow color, lowering the dielectric constant and meanwhile maintaining the comprehensive properties of polyimide films . This design strategy could also be extended to other high-performance polymer systems .
Propriétés
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXRDLXTFEHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073170 | |
| Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diaminobenzotrifluoride | |
CAS RN |
368-53-6 | |
| Record name | 3,5-Diaminobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Benzotrifluorodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BENZOTRIFLUORODIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89RD529KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







